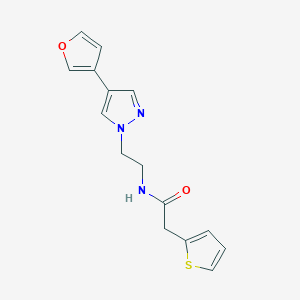

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

説明

N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a furan-3-yl group and an ethyl linker to a thiophen-2-yl acetamide moiety. The compound’s synthesis likely involves coupling a pyrazole-ethylamine intermediate with a thiophene-activated acid derivative, analogous to methods described for related molecules .

特性

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c19-15(8-14-2-1-7-21-14)16-4-5-18-10-13(9-17-18)12-3-6-20-11-12/h1-3,6-7,9-11H,4-5,8H2,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBVPMUPHVMPAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: : The synthesis typically involves a multi-step process. Starting with the preparation of individual heterocyclic components like furan, pyrazole, and thiophene, these are then conjugated through stepwise reactions. Key steps usually include acylation and cyclization reactions under carefully controlled conditions such as low to moderate temperatures and the use of specific catalysts to ensure precision.

Industrial Production Methods: : On an industrial scale, the compound can be produced using similar synthetic routes but optimized for scalability. Automation and high-throughput techniques ensure that the yields are maximized while maintaining purity. Solvents and reagents are chosen based on their efficiency and ease of recycling to reduce environmental impact.

化学反応の分析

Types of Reactions It Undergoes

Oxidation: : It can undergo oxidation reactions, leading to the formation of carbonyl or quinonoid derivatives.

Reduction: : Reduction reactions often involve the addition of hydrogen atoms, resulting in saturated analogs.

Substitution: : This compound readily participates in nucleophilic and electrophilic substitution reactions, modifying its functional groups for different applications.

Common Reagents and Conditions: : Some commonly used reagents include transition metal catalysts, mild oxidizing agents, and strong bases. Typical conditions range from ambient to elevated temperatures and neutral to slightly acidic pH levels.

Major Products Formed from These Reactions: : Depending on the reaction type, the products can vary from simple oxidized forms to complex substituted derivatives.

科学的研究の応用

Chemistry: : This compound serves as a key intermediate in the synthesis of more complex organic molecules, valuable in drug discovery and material science.

Biology: : It exhibits various biological activities, making it a candidate for developing new therapeutic agents.

Medicine: : Researchers are exploring its potential as a pharmacologically active compound, particularly for anti-inflammatory and anti-cancer properties.

Industry: : In industrial applications, it is used in the synthesis of polymers and other advanced materials, owing to its stability and reactivity.

作用機序

The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors, often inhibiting or modifying their activity. Pathways involved usually include signal transduction or metabolic pathways where the compound can act as an agonist or antagonist, depending on its functional group modifications.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-(4-Methylphenoxy)-N-1H-pyrazol-3-yl-N-(thiophen-2-ylmethyl)acetamide (FL-no: 16.133)

- Structure: Contains a pyrazole ring linked to a thiophen-2-ylmethyl group and a methylphenoxy-acetamide side chain.

- Key Differences: Replaces the furan-3-yl group with a methylphenoxy moiety, increasing lipophilicity.

- Synthesis: Produced from 1H-pyrazol-3-amine, thiophene-2-carbaldehyde, and methyl/ethyl 2-(4-methylphenoxy)acetate (purity ≥99%) .

N-(4-(5-(3-Fluorophenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)acetamide (Compound 55)

- Structure : Features a triazole core instead of pyrazole, with a 3-fluorophenyl and methoxy substituent.

- Key Differences: The triazole ring may enhance metabolic stability compared to pyrazole.

- Synthesis : Prepared via coupling of amines with activated acid derivatives, yielding compounds with melting points ranging from 156°C to 227°C .

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

Physicochemical and Crystallographic Properties

- Crystal Packing : Analogues like 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit hydrogen-bonded dimers, with dihedral angles between aromatic rings influencing molecular conformation . The target compound’s furan-pyrazole geometry may similarly affect its solid-state properties.

- Solubility: Thiophene and furan substituents likely confer moderate hydrophobicity, whereas polar groups (e.g., cyano in ) enhance water solubility .

生物活性

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining a furan ring, a pyrazole moiety, and a thiophene group. Its molecular formula is with a molecular weight of approximately 284.32 g/mol. The presence of these heterocycles contributes to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is attributed to its ability to modulate enzyme activity and interact with cellular receptors. Specifically, it may act as an inhibitor or modulator for enzymes involved in critical metabolic pathways:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, which can alter metabolic processes.

- Receptor Interaction : It can interact with various receptors, potentially influencing signaling pathways associated with inflammation, cancer progression, and microbial resistance.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial activity .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Staphylococcus epidermidis | 0.25 |

Anticancer Activity

The compound has shown promise in inhibiting cancer cell proliferation in vitro:

- Cell Lines Tested : MCF7 (breast cancer) and HePG2 (liver cancer).

- Results : Significant cytotoxic effects were observed, with IC50 values indicating effective growth inhibition .

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 | 20.51 ± 2.3 |

| HePG2 | 18.16 ± 1.1 |

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

- Antiviral Properties : A study indicated that derivatives similar to this compound displayed antiviral activity superior to standard treatments like ribavirin, suggesting potential applications in antiviral drug development .

- Anti-inflammatory Effects : Research has suggested that the compound may also possess anti-inflammatory properties by modulating cytokine release in cellular models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。